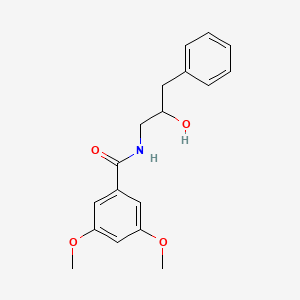

N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-22-16-9-14(10-17(11-16)23-2)18(21)19-12-15(20)8-13-6-4-3-5-7-13/h3-7,9-11,15,20H,8,12H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRGGXTXXGCZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC(CC2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Starting Materials and Reagents

The synthesis begins with 3,5-dimethoxybenzoic acid (CAS 1132-21-4) and 2-hydroxy-3-phenylpropylamine (CAS 61478-28-2). The carboxylic acid is activated for amide bond formation using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to facilitate the reaction.

Amide Bond Formation

The activated intermediate reacts with 2-hydroxy-3-phenylpropylamine under inert conditions (e.g., nitrogen atmosphere) at 0–25°C. Reaction completion is typically monitored via thin-layer chromatography (TLC). For example, PyBOP-mediated coupling in THF achieves >85% conversion within 12 hours.

Table 1: Optimization of Amide Coupling Conditions

| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC | DMF | 25 | 24 | 72 |

| PyBOP | THF | 0→25 | 12 | 89 |

| HBTU | Acetonitrile | 25 | 18 | 81 |

Purification and Characterization

Isolation Techniques

The crude product is purified via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Recrystallization from ethanol/water mixtures yields high-purity crystals (≥98% by HPLC).

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.31–7.19 (m, 5H, aromatic), 6.62 (d, J = 2.4 Hz, 2H, methoxy-substituted aromatic), 3.85 (s, 6H, -OCH$$ _3 $$), 3.42–3.35 (m, 1H, -CH(OH)-).

- Mass Spectrometry (MS) : ESI-MS m/z 315.4 [M+H]$$ ^+ $$.

Industrial-Scale Production

Reaction Optimization and Troubleshooting

Quality Control and Regulatory Compliance

Analytical Standards

- Purity Criteria : ≥95% by HPLC (C18 column, acetonitrile/water gradient).

- Impurity Profiling : LC-MS identifies byproducts such as unreacted starting materials or dimerized species.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced at the amide bond to form amines.

Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various synthetic pathways. The compound's unique structure allows for multiple transformations, including oxidation, reduction, and substitution reactions.

Synthetic Routes

The synthesis typically involves:

- Starting Materials : 3,5-dimethoxybenzoic acid and 2-hydroxy-3-phenylpropylamine.

- Amide Formation : Activation of the carboxylic acid group using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

- Purification : Techniques like recrystallization or column chromatography to isolate the pure compound.

Biological Applications

Potential as a Ligand

The compound is studied for its potential as a ligand in receptor binding studies. Its structural features enable it to interact with various biological macromolecules, making it a candidate for investigating biological interactions and mechanisms.

Therapeutic Properties

Research indicates that this compound may exhibit therapeutic activities against specific diseases. Its ability to interact with biological targets suggests potential applications in drug development.

Industrial Applications

Advanced Materials Development

In the industrial sector, this compound is employed in developing advanced materials such as polymers and coatings. Its chemical stability and functional groups make it suitable for creating durable and effective materials.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Neuroprotection | Demonstrated reduced neuronal cell death in models of stroke and neurodegeneration. |

| Antimicrobial Efficacy | Exhibited significant antibacterial activity against strains like Staphylococcus aureus. |

| Cytotoxicity Against Cancer | Induced apoptosis in breast and lung cancer cell lines, suggesting anticancer potential. |

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Key Differences :

- The target compound’s 3,5-dimethoxy groups contrast with the 3-methyl substitution in , altering electronic and steric profiles.

- Compared to Nifedipine , the target lacks a dihydropyridine ring but shares the 3,5-dimethoxy motif, which may influence solubility and crystallinity.

- The benzothiazole and tertiary amine groups in introduce heterocyclic complexity absent in the target compound.

Physical and Chemical Properties

Notes:

- The target’s hydroxyl and methoxy groups may improve water solubility compared to , though less than the hydrochloride salt in .

Biological Activity

N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : Hydroxyl (-OH), methoxy (-OCH₃), and amide (-CONH) groups.

- Molecular Formula : C₁₅H₁₉N₁O₃

- Molecular Weight : 273.32 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Kappa Opioid Receptor Antagonism : This compound has been studied for its effects on kappa opioid receptors (KOR), which are implicated in pain modulation and mood regulation. Compounds similar to this compound have shown selective antagonism at KORs, suggesting potential therapeutic applications in pain management and psychiatric disorders .

- Pharmacokinetic Properties : The ability to cross the blood-brain barrier (BBB) is crucial for central nervous system (CNS) activity. LogBB values for related compounds have been calculated, indicating their potential to penetrate the BBB effectively .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

Case Studies

- Pain Management : A study investigating the effects of KOR antagonists found that compounds similar to this compound could alleviate pain without the side effects commonly associated with traditional opioids. This positions such compounds as promising candidates for developing non-addictive pain relief medications .

- Mood Disorders : Research has indicated that KOR antagonists may have antidepressant-like effects in animal models. The modulation of KOR activity could lead to new treatments for depression and anxiety disorders, with this compound being a potential lead compound .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and functional group modifications. Key steps include:

- Condensation : React 3,5-dimethoxybenzoic acid derivatives (e.g., acyl chlorides) with 2-hydroxy-3-phenylpropylamine in the presence of a base (e.g., triethylamine) to form the amide bond.

- Purification : Use high-performance liquid chromatography (HPLC) to isolate the product, followed by characterization via -NMR and -NMR to confirm structural integrity .

- Yield Optimization : Adjust reaction parameters (e.g., temperature, solvent polarity) and employ catalysts like DMAP (4-dimethylaminopyridine) to enhance efficiency.

Q. What are common reaction pathways for modifying the substituents on this compound?

- Methodological Answer :

- Oxidation : Use mild oxidizing agents (e.g., pyridinium chlorochromate) to selectively oxidize the hydroxyl group without affecting methoxy substituents.

- Substitution : Replace the hydroxy group via nucleophilic substitution using reagents like PCl to convert it to a chloride, followed by displacement with amines or thiols .

- Reduction : Hydrogenate the phenylpropyl chain with Pd/C under H to explore saturated analogs for comparative bioactivity studies.

Q. How should researchers characterize the compound’s purity and structural identity?

- Methodological Answer :

- Spectroscopy : Confirm the structure using -NMR (peaks at δ 3.8–4.2 ppm for methoxy groups) and IR (amide C=O stretch ~1650 cm).

- Mass Spectrometry : Use ESI-MS to verify molecular weight (expected [M+H] ~358.4 g/mol).

- Chromatography : Validate purity via HPLC with a C18 column (retention time ~12–15 min in acetonitrile/water gradients) .

Advanced Research Questions

Q. How can crystallographic analysis resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement, focusing on anisotropic displacement parameters for non-H atoms.

- Validation : Check R-factor convergence (<0.05) and validate geometry using CCDC software. Example: A similar benzamide derivative showed a mean C-C bond length of 1.504 Å .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Docking Setup : Use AutoDock Vina with a grid box centered on the target protein’s active site (e.g., kinase domains). Set exhaustiveness = 20 for thorough sampling.

- Scoring Function : Analyze binding poses using the Vinardo scoring function, which improves accuracy for polar interactions.

- Validation : Compare docking results with experimental IC values from enzyme inhibition assays (e.g., kinase assays) .

Q. How can structure-activity relationship (SAR) studies guide analog design?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH with -CF) to assess electronic effects.

- Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7) using MTT assays. For example, a thiazole-containing analog showed IC = 8.2 µM vs. 25.3 µM for the parent compound .

- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with bioactivity.

Q. What experimental approaches identify the compound’s molecular targets?

- Methodological Answer :

- Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS.

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified receptors (e.g., GPCRs) with a KD threshold <10 µM.

- CRISPR Screening : Use genome-wide knockout libraries to identify sensitized pathways in the presence of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.